2-Bromobicyclo[3.2.1]octane
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H13Br |
|---|---|
Molecular Weight |
189.09 g/mol |
IUPAC Name |
2-bromobicyclo[3.2.1]octane |
InChI |
InChI=1S/C8H13Br/c9-8-4-2-6-1-3-7(8)5-6/h6-8H,1-5H2 |
InChI Key |
GCTUNFYRJIOGBR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CCC2Br |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Bromobicyclo 3.2.1 Octane and Its Derivatives
Strategies for Carbon Skeleton Construction Prior to Bromination
The synthesis of 2-bromobicyclo[3.2.1]octane logically begins with the construction of the parent bicyclo[3.2.1]octane carbon skeleton. Various strategies have been developed to assemble this bridged ring system, which can then be subjected to bromination.
Cycloaddition Reactions (e.g., Diels-Alder) as Precursor Pathways
Cycloaddition reactions, particularly the Diels-Alder reaction, represent a powerful tool for the construction of the bicyclo[3.2.1]octane framework. dicp.ac.cn These reactions typically involve the [4+2] cycloaddition of a diene and a dienophile to form a six-membered ring, which can either be or lead to the target bicyclic system.
An intramolecular Diels-Alder (IMDA) reaction of a 5-vinyl-1,3-cyclohexadiene derivative has been shown to be a key step in the synthesis of enantiopure bicyclo[3.2.1]octane systems. mdpi.comnih.gov For instance, the commercially available monoterpene (R)-(-)-carvone can be converted to a 5-vinyl-1,3-cyclohexadiene intermediate. mdpi.comnih.gov Heating this intermediate in toluene (B28343) facilitates an IMDA reaction to produce a tricyclo[3.2.1.0²·⁷]octane system, which can subsequently be transformed into the desired bicyclo[3.2.1]octane skeleton through a regioselective cleavage of the cyclopropane (B1198618) ring. mdpi.comnih.gov
Another approach involves an intermolecular Diels-Alder reaction. For example, the reaction of 2-trimethylsilyloxy-1,3-cyclohexadiene with α-acetoxyacrylonitrile, followed by desilylation and hydrolysis, yields bicyclo[2.2.2]octane-2,5-dione, a precursor that can be rearranged to the bicyclo[3.2.1]octane system. grafiati.com Additionally, a scandium-catalyzed Diels-Alder reaction followed by an intramolecular oxidative cyclization has been developed for the one-pot construction of highly functionalized bicyclo[3.2.1]octanes. dicp.ac.cn
A notable example of a Diels-Alder approach is the reaction between a silylenolether and an α,β-unsaturated ketone, which proceeds via an intramolecular Diels-Alder reaction to form the bicyclo[3.2.1]octane skeleton. mdpi.com
Table 1: Examples of Cycloaddition Reactions for Bicyclo[3.2.1]octane Synthesis
| Diene/Precursor | Dienophile/Reagent | Reaction Type | Resulting System | Reference(s) |
| 5-vinyl-1,3-cyclohexadiene | (intramolecular) | Intramolecular Diels-Alder | tricyclo[3.2.1.0²·⁷]octane | mdpi.com, nih.gov |
| 2-trimethylsilyloxy-1,3-cyclohexadiene | α-acetoxyacrylonitrile | Intermolecular Diels-Alder | bicyclo[2.2.2]octane-2,5-dione | grafiati.com |
| Allylic alcohols | (self-reaction) | Scandium-catalyzed Diels-Alder/oxidative cyclization | bicyclo[3.2.1]octane | dicp.ac.cn |
| Silylenolether of an α,β-unsaturated ketone | (intramolecular) | Intramolecular Diels-Alder | bicyclo[3.2.1]octane | mdpi.com |
Intramolecular Cyclization and Annulation Processes
Intramolecular cyclization and annulation reactions provide another major avenue to the bicyclo[3.2.1]octane core. These methods often involve the formation of one of the rings of the bicyclic system from an existing cyclic precursor.
A regio- and diastereoselective strategy for the synthesis of complex bicyclo[3.2.1]octane scaffolds has been developed using an intramolecular 1,3-dipolar nitrone cycloaddition reaction. rsc.orgrsc.org This method involves the reaction of readily accessible vinylogous carbonates with N-substituted hydroxylamine (B1172632) hydrochlorides to generate bicyclic isoxazolidines in high yields under catalyst-free conditions. rsc.orgrsc.org
Radical-mediated cyclizations have also proven effective. For instance, the Mn(OAc)₃-mediated radical cyclization of alkynyl ketones can be employed to construct the bicyclo[3.2.1]octane framework. nih.gov Similarly, a [3+2] radical annulation strategy has been reported for the facile construction of bicyclo[3.2.1]octane motifs found in ent-kaurane- and beyerane-type diterpenoids. nih.govacs.org
Furthermore, the intramolecular alkylation of a nitrile-side-chain-containing cyclohexanone (B45756) derivative has been developed as a new method for constructing the bicyclo[3.2.1]octane skeleton. nih.govacs.org The cyclization precursors are prepared via stereoselective bromination of triisopropylsilyl enol ethers of 4-substituted cyclohexanones. nih.govacs.org Treatment with a strong base, such as lithium diethylamide (LiNEt₂), induces a stereoselective intramolecular SN2 reaction to afford bicyclo[3.2.1]octane derivatives. nih.govacs.org
Palladium-catalyzed intramolecular cyclization has also been utilized. For example, the cyclization of a hydrazine (B178648) derivative can deliver a 2-azabicyclo[3.2.1]octan-3-one in high yield. rsc.org
Rearrangement-Based Syntheses from Related Bicyclic Precursors
Rearrangement reactions of related bicyclic systems offer a powerful and often stereospecific route to the bicyclo[3.2.1]octane skeleton. The Wagner-Meerwein rearrangement, a classic carbocation rearrangement, is frequently employed in this context. researchgate.netacs.org
For example, the bicyclo[2.2.2]octane system can be rearranged to the thermodynamically more stable bicyclo[3.2.1]octane framework. This has been demonstrated in the synthesis of various natural products. uniroma1.it The rearrangement can be initiated by the formation of a carbocation at a strategic position on the bicyclo[2.2.2]octane skeleton, which then undergoes a 1,2-alkyl shift to expand the ring and form the bicyclo[3.2.1]octane system. This process can be facilitated by treating a diol with p-toluenesulfonic acid in pivalic acid, without the need for pre-activation of the pivotal hydroxy group. acs.org
Acid-promoted rearrangements are also common. For instance, treatment of certain bicyclic precursors with a strong acid like trifluoromethanesulfonic acid (TfOH) can induce a protonation followed by a rearrangement to form the bicyclo[3.2.1] system. mdpi.com
In some cases, rearrangement can be part of a cascade process. For example, a cascade reaction involving a Wagner-Meerwein rearrangement and a subsequent rsc.orgrsc.org-rearrangement of a bicyclo[3.2.1]octane intermediate has been observed. semanticscholar.org
Stereoselective and Diastereoselective Approaches to this compound
The synthesis of specific stereoisomers of this compound requires careful control over the stereochemistry of the synthetic route. This can be achieved through various strategies, including the use of chiral starting materials, chiral catalysts, and stereoselective reactions.
One effective approach is to start with an enantiomerically pure precursor, such as (R)-(-)-carvone. nih.gov By carrying this chirality through the synthetic sequence, it is possible to obtain enantiopure bicyclo[3.2.1]octane derivatives, which can then be brominated. nih.gov
Diastereoselective reactions are also crucial. For example, the intramolecular alkylation of bromonitriles derived from 4-substituted cyclohexanones proceeds in a diastereoselective manner to afford bicyclo[3.2.1]octane derivatives with the cyano group on the convex face. acs.org This stereoselectivity is achieved by the stereoselective bromination of the triisopropylsilyl enol ether precursors. acs.org
Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of bicyclo[3.2.1]octanes from achiral precursors. researchgate.net Chiral organocatalysts can be used to control the stereochemical outcome of key bond-forming reactions, leading to optically enriched bicyclic products. researchgate.net
Bromination Techniques for Bicyclo[3.2.1]octane and its Precursors
Once the bicyclo[3.2.1]octane skeleton or a suitable precursor is in hand, the final step is the introduction of the bromine atom. The choice of brominating agent and reaction conditions is critical for achieving the desired regioselectivity and stereoselectivity.
Electrophilic Bromination Mechanisms and Stereocontrol
Electrophilic bromination is a common method for introducing a bromine atom onto an alkene. The reaction of an alkene with bromine (Br₂) typically proceeds through a cyclic bromonium ion intermediate. masterorganicchemistry.com This intermediate is then opened by a nucleophile, which can be the bromide ion (Br⁻) or the solvent. The anti-addition of the two bromine atoms is the usual stereochemical outcome. masterorganicchemistry.com
In the context of bicyclic systems, the stereochemical outcome of electrophilic bromination can be influenced by the steric and electronic properties of the substrate. For example, the bromination of bicyclo[3.2.0]hept-2-en-6-one proceeds with high stereospecificity, with the initial formation of the bromonium ion occurring on the less hindered exo-face of the cyclopentene (B43876) ring. researchgate.net
The stereoselectivity of bromination can also be controlled by the choice of brominating agent and reaction conditions. For example, the bromination of N-acylcyclohex-3-en-1-amines with Br₂ in CH₂Cl₂ predominantly gives the diaxial trans,trans-dibromides, whereas the use of phenyltrimethylammonium (B184261) tribromide (PhMe₃NBr₃) can lead to the diequatorial trans,cis-dibromide. researchgate.net Anchimeric assistance from neighboring groups can also play a role in directing the stereochemical outcome of the bromination. researchgate.net
In some cases, radical bromination can be employed. For instance, bromination with N-bromosuccinimide (NBS) in the presence of a radical initiator like dibenzoyl peroxide can be used to introduce a bromine atom at an allylic position. google.comgoogle.com
Radical Bromination Pathways
The introduction of a bromine atom onto the saturated bicyclo[3.2.1]octane framework via a radical pathway is a key transformation. This method typically relies on the abstraction of a hydrogen atom by a bromine radical, followed by trapping of the resulting alkyl radical with a bromine source.
The reagent of choice for such transformations is often N-Bromosuccinimide (NBS), which serves as a source of bromine radicals (Br•) under thermal or photochemical initiation. wikipedia.orgorganicchemistrytutor.com Standard conditions involve refluxing a solution of the substrate and NBS in a non-polar solvent like carbon tetrachloride (CCl₄) with a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. wikipedia.org
In the context of bicyclo[3.2.1]octane, the selectivity of the bromination is crucial. Radical stability follows the order tertiary > secondary > primary. The bicyclo[3.2.1]octane skeleton contains C-H bonds at bridgehead (tertiary), secondary, and primary (if substituted) positions. Free-radical bromination is known to be highly selective for the weakest C-H bond. msu.edumasterorganicchemistry.com The C-H bonds at the bridgehead positions (C1 and C5) and at the secondary carbon C2 are potential sites for radical abstraction. While bridgehead radicals can be less stable in smaller, more strained systems, the geometry of the bicyclo[3.2.1]octane allows for reasonable stability. However, bromination often favors the most stable tertiary radical that is not at a strained bridgehead. High temperature bromination has been explored for various saturated bicyclic hydrocarbons to activate C-H bonds, indicating that radical reactions can be regioselective even in complex systems. metu.edu.trmetu.edu.tr
A typical reaction would proceed via the Wohl-Ziegler reaction mechanism, where an initiator generates a bromine radical from NBS. wikipedia.org This radical then abstracts a hydrogen atom from the bicyclo[3.2.1]octane, preferentially from a tertiary position like C2, to form a stable tertiary alkyl radical. This alkyl radical subsequently reacts with another molecule of NBS or Br₂ (present in low concentrations) to yield the this compound product and a new bromine radical, propagating the chain reaction. chadsprep.com
| Reagent | Initiator | Solvent | Conditions | Product |
| N-Bromosuccinimide (NBS) | AIBN or Benzoyl Peroxide | CCl₄ | Reflux | This compound |
| N-Bromosuccinimide (NBS) | UV light (hν) | CCl₄ | Reflux | This compound |
| Bromine (Br₂) | Heat (Δ) or UV light (hν) | Neat or Solvent | High Temp | Mixture of brominated isomers |
Halodecarboxylation Strategies for Bromide Introduction
Halodecarboxylation reactions provide an alternative route to introduce a bromine atom by replacing a carboxylic acid group. This method is particularly useful when the corresponding bicyclo[3.2.1]octane carboxylic acid is readily available. The most prominent examples are the Hunsdiecker reaction and its modifications. wikipedia.org
The classic Hunsdiecker reaction involves the treatment of a silver salt of a carboxylic acid with elemental bromine. wikipedia.orgbyjus.com For the synthesis of this compound, silver bicyclo[3.2.1]octane-2-carboxylate would be heated with bromine in an inert solvent like carbon tetrachloride. adichemistry.com The reaction is believed to proceed through a radical chain mechanism. organic-chemistry.org Initially, the silver carboxylate reacts with bromine to form an unstable acyl hypobromite (B1234621) intermediate. byjus.com This intermediate then undergoes homolytic cleavage and subsequent decarboxylation (loss of CO₂) to generate a bicyclo[3.2.1]octyl radical at the C2 position. This radical then abstracts a bromine atom to form the final product. wikipedia.org
A significant variation is the Cristol-Firth modification, which avoids the need to prepare the dry silver salt. nih.gov In this procedure, the free carboxylic acid is treated directly with red mercuric oxide (HgO) and bromine in a suitable solvent. nih.govacs.org This method is often more convenient, though yields can sometimes be slightly lower than the original Hunsdiecker protocol. nih.gov The mechanism is thought to be similar, likely proceeding through an in-situ generated mercury salt. acs.org This modification has been successfully applied to various bridged polycyclic carboxylic acids, such as in the brominative decarboxylation of bicyclo[2.2.2]octane-1-carboxylic acid, a close structural analog. nih.gov
| Method | Substrate | Reagents | Key Features |
| Hunsdiecker Reaction | Silver bicyclo[3.2.1]octane-2-carboxylate | Br₂, CCl₄ | Requires pre-formed, dry silver salt. wikipedia.orgadichemistry.com |
| Cristol-Firth Modification | Bicyclo[3.2.1]octane-2-carboxylic acid | HgO, Br₂, CCl₄ | More convenient, uses free acid directly. nih.gov |
Organocatalytic and Metal-Catalyzed Methods in Bicyclo[3.2.1]octane Synthesis
Modern synthetic chemistry has seen a surge in the use of organocatalysis and metal catalysis to construct complex molecular architectures like the bicyclo[3.2.1]octane skeleton. researchgate.net These methods offer high levels of control over stereochemistry and efficiency.
Organocatalytic Methods: Organocatalysis provides a powerful platform for the enantioselective synthesis of bicyclo[3.2.1]octane derivatives from achiral precursors. researchgate.netmdpi.com Domino reactions, where multiple bonds are formed in a single operation, are particularly effective. For instance, the domino Michael/Aldol (B89426) reaction of cyclic 1,3-keto esters with β,γ-unsaturated 1,2-keto amides, catalyzed by chiral organocatalysts like Takemoto's catalyst, can produce highly functionalized bicyclo[3.2.1]octanes with multiple stereocenters. researchgate.net Similarly, bifunctional aminocatalysts can catalyze cascade sequences to build the bicyclic core with high enantioselectivity. bestpfe.com A recently developed switchable organocatalytic sulfenocyclization of cyclohexadienes can lead to chiral 2-oxabicyclo[3.2.1]octanes, demonstrating the versatility of this approach. nih.gov
Metal-Catalyzed Methods: Transition-metal catalysis offers a diverse set of tools for forging the bicyclo[3.2.1]octane ring system.
Palladium-catalysis is widely used. Asymmetric tandem Heck/carbonylation reactions have been developed to desymmetrize cyclopentenes, yielding chiral bicyclo[3.2.1]octanes with excellent diastereo- and enantioselectivity. nih.govresearchgate.net Palladium-catalyzed cascade reactions, such as an aminopalladation-triggered Heck-type reaction, can construct complex indole-fused bicyclo[3.2.1]octanes. dicp.ac.cnacs.org Furthermore, palladium-catalyzed rearrangement reactions of precursors like 2-vinyl-hexahydro-benzofurans provide an efficient route to the bicyclic skeleton. nih.gov
Samarium(II) iodide (SmI₂) , a single-electron transfer reagent, is effective in mediating reductive cyclizations. rsc.org It has been used to diastereoselectively reduce bicyclo[3.2.1]octene systems and to induce tandem rearrangement-cyclization reactions to construct complex bicyclic frameworks. sci-hub.senih.gov The cleavage of a cyclopropane ring in a tricyclic precursor using SmI₂ can also regioselectively yield the bicyclo[3.2.1]octane system. nih.gov
Other metals like Manganese(III) and Titanium have also found application. Mn(III)-mediated radical cyclization of alkynyl ketones has been employed to stereoselectively construct the bicyclo[3.2.1]octane core. nih.gov Titanocene-catalyzed enyne cyclization represents another strategy to form bicyclic systems. researchgate.net
| Catalyst/Reagent | Reaction Type | Substrate Type | Reference |
| Palladium(II) Acetate (B1210297) / Chiral Ligand | Asymmetric Heck/Carbonylation | Substituted Cyclopentenes | nih.govresearchgate.net |
| Palladium(II) Catalyst | Rearrangement | 2-Vinyl-hexahydro-benzofurans | nih.gov |
| Samarium(II) Iodide (SmI₂) | Reductive Cyclization / Ring Opening | Unsaturated Esters / Cyclopropyl Ketones | rsc.orgnih.gov |
| Manganese(III) Acetate | Radical Cyclization | Alkynyl Ketones | nih.gov |
| Titanocene Complex | Enyne Cyclization | Enynes | researchgate.net |
Mechanistic Investigations of 2 Bromobicyclo 3.2.1 Octane Reactivity
Solvolytic Reactions and Carbocationic Intermediates
Solvolysis of 2-Bromobicyclo[3.2.1]octane and related bicyclic systems often proceeds through the formation of carbocationic intermediates. The stability and nature of these carbocations are heavily influenced by the bicyclic framework.
Kinetics and Product Distribution in Solvolysis
The rates of solvolysis and the distribution of products provide crucial insights into the reaction mechanism. Studies on related bicyclo[3.2.1]octyl systems, such as the solvolysis of endo- and exo-bicyclo[3.2.1]octan-3-yl toluene-p-sulphonates, have been conducted to understand these factors. rsc.org For instance, the acetolysis of exo-bicyclo[3.2.1]octane-6-toluene-p-sulphonate yields a mixture of exo-2-bicyclo[3.2.1]octyl acetate (B1210297) (40%), 2-bicyclo[2.2.2]octyl acetate (44%), and exo-6-bicyclo[3.2.1]octyl acetate (16%). gla.ac.uk In contrast, the endo-6-isomer gives 19%, 21%, and 60% of the same products, respectively. gla.ac.uk These results suggest the involvement of bridged cations and potential hydride shifts within the bicyclo[3.2.1]octane skeleton. gla.ac.uk
The solvolysis rates are often compared to model compounds to gauge the extent of any rate enhancement or neighboring group participation. rsc.org For example, the solvolysis of 2-methylenebicyclo[3.2.1]oct-1-yl derivatives has been studied to understand the influence of π-conjugation on carbocation stability. lookchem.com
Table 1: Product Distribution in the Acetolysis of Bicyclo[3.2.1]octane Derivatives gla.ac.uk
| Starting Material | exo-2-bicyclo[3.2.1]octyl acetate | 2-bicyclo[2.2.2]octyl acetate | exo-6-bicyclo[3.2.1]octyl acetate |
|---|---|---|---|
| exo-bicyclo[3.2.1]octane-6-toluene-p-sulphonate | 40% | 44% | 16% |
Non-classical Carbocation Character in Bridged Bicyclic Systems
Bridged bicyclic systems like bicyclo[3.2.1]octane are prone to forming non-classical carbocations, where the positive charge is delocalized over multiple atoms through sigma or pi bond participation. numberanalytics.comdalalinstitute.com This delocalization can significantly stabilize the carbocationic intermediate. numberanalytics.com The concept of non-classical ions was famously invoked to explain the reactivity of the 2-norbornyl system, a related bridged bicyclic compound. libretexts.org In these systems, the electron pair of a C-C sigma bond can provide anchimeric assistance to the ionization process, leading to a sigma-delocalized, bridged intermediate. libretexts.org This type of intermediate is often symmetrical, which can lead to the formation of racemic products. libretexts.org While the 2-norbornyl cation is a well-studied example, similar principles can be applied to the carbocations derived from this compound. dalalinstitute.comstackexchange.com
Neighboring Group Participation Effects on Solvolysis Pathways
Neighboring group participation (NGP), also known as anchimeric assistance, is the interaction of a reaction center with a lone pair of electrons or electrons in a sigma or pi bond within the same molecule. wikipedia.org This participation can accelerate the rate of reaction and influence the stereochemistry of the products. wikipedia.org In the context of this compound, the participation of C-C or C-H sigma bonds can lead to the formation of bridged, non-classical carbocation intermediates, as discussed previously. libretexts.orgwikipedia.org The rigid geometry of the bicyclo[3.2.1]octane framework can either facilitate or hinder such participation depending on the stereochemical orientation of the participating group relative to the leaving group. For instance, in the solvolysis of 2-norbornyl derivatives, the exo-isomer shows significant rate acceleration due to NGP from the C1-C6 sigma bond, which is anti-periplanar to the leaving group. libretexts.org Similar stereoelectronic requirements would govern NGP in the solvolysis of this compound.
Nucleophilic Substitution Reactions (SN1 and SN2)
Nucleophilic substitution reactions of this compound can proceed through either an SN1 or SN2 mechanism, or a combination of both, depending on the reaction conditions and the specific stereoisomer. savemyexams.comlibretexts.org
Stereoelectronic Effects on Nucleophilic Attack
The stereochemistry of the bicyclo[3.2.1]octane system imposes significant constraints on the trajectory of nucleophilic attack. In an SN2 reaction, the nucleophile must approach the carbon atom from the side opposite to the leaving group (backside attack). The rigid, bridged structure of this compound can sterically hinder this approach, potentially slowing down or preventing an SN2 reaction. savemyexams.com For an SN1 reaction, which proceeds through a carbocation intermediate, the stereoelectronic environment influences the stability of the carbocation and the direction from which the nucleophile can attack. savemyexams.com The planarity of a classical carbocation is often difficult to achieve in a bridged system, which can affect its stability. quora.com
Influence of Bridgehead Structure on Reactivity
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| endo-bicyclo[3.2.1]octan-3-yl toluene-p-sulphonate |
| exo-bicyclo[3.2.1]octan-3-yl toluene-p-sulphonate |
| exo-bicyclo[3.2.1]octane-6-toluene-p-sulphonate |
| exo-2-bicyclo[3.2.1]octyl acetate |
| 2-bicyclo[2.2.2]octyl acetate |
| exo-6-bicyclo[3.2.1]octyl acetate |
| 2-norbornyl cation |
Elimination Reactions (E1 and E2)
The elimination reactions of this compound, a secondary bicyclic halide, can proceed through either the unimolecular (E1) or bimolecular (E2) pathway, depending on the reaction conditions. The rigid, strained conformation of the bicyclo[3.2.1]octane framework imposes significant geometric constraints that influence the reaction mechanism and product distribution. libretexts.orgstir.ac.uk
The E2 mechanism requires a specific spatial arrangement of the departing proton and the bromide leaving group, known as an anti-periplanar conformation. libretexts.org In this arrangement, the hydrogen, the two carbon atoms, and the bromine all lie in the same plane, with the hydrogen and bromine on opposite sides of the C-C bond. This geometry is crucial for the concerted process where the base removes the proton as the C=C double bond forms and the leaving group departs. libretexts.org The rigid structure of the bicyclo[3.2.1]octane system means that only certain β-hydrogens can achieve this necessary alignment with the bromine atom, a factor that heavily dictates the reaction's outcome.
In contrast, the E1 mechanism proceeds through a two-step process involving the initial formation of a secondary carbocation intermediate at the C-2 position. This pathway is favored by polar, protic solvents and the absence of a strong base. The carbocation intermediate is planar at the positive carbon, and a subsequent deprotonation by a weak base (often the solvent) from an adjacent carbon atom yields the alkene. Because the E1 reaction involves a carbocation, it is often accompanied by skeletal rearrangements, a prominent feature of bicyclic systems. gla.ac.ukwikipedia.org
The choice between E1 and E2 pathways is governed by factors such as the strength of the base, the nature of the solvent, and temperature. Strong, non-hindered bases in less polar solvents favor the E2 mechanism, while polar solvents and weak bases promote the E1 pathway. uomustansiriyah.edu.iquomustansiriyah.edu.iq
Regioselectivity and Stereoselectivity in Dehydrohalogenation
Dehydrohalogenation of this compound can potentially yield two constitutional isomers: bicyclo[3.2.1]oct-2-ene (the Zaitsev product) or bicyclo[3.2.1]oct-3-ene. The regioselectivity and stereoselectivity of this elimination are intricately linked to the stereochemistry of the starting bromide (exo or endo) and the geometric constraints of the E2 transition state. libretexts.org
For an E2 reaction to occur, an anti-periplanar β-hydrogen must be available.
Formation of bicyclo[3.2.1]oct-2-ene: This requires the removal of a proton from C-3.
Formation of bicyclo[3.2.1]oct-3-ene: This requires the removal of a proton from C-1, which is a bridgehead carbon. However, elimination towards a bridgehead position is generally disfavored due to Bredt's rule, which states that a double bond cannot be formed at a bridgehead carbon in a small bicyclic system because it would lead to excessive ring strain. chegg.comacs.org Therefore, elimination to form bicyclo[3.2.1]oct-1-ene is highly unlikely. The other possibility for forming a double bond adjacent to the C-2 position is elimination involving the C-3 hydrogen.
The actual regiochemical outcome is governed by the accessibility of anti-periplanar hydrogens. In the bicyclo[3.2.1]octane system, the chair-like six-membered ring and the five-membered ring create distinct axial and equatorial-type positions. The ability of a β-hydrogen to align anti-periplanar to the C-Br bond depends on the starting isomer (exo- or endo-2-bromobicyclo[3.2.1]octane) and the conformational flexibility of the ring system. If multiple anti-periplanar β-hydrogens are available, the reaction typically follows the Zaitsev rule, favoring the formation of the more substituted (and thermodynamically more stable) alkene, which would be bicyclo[3.2.1]oct-2-ene. libretexts.org However, if the hydrogen required for Zaitsev elimination is sterically hindered or cannot achieve the required dihedral angle, elimination may proceed via the less stable Hofmann product, although in this specific system, the primary competition is dictated by stereoelectronic alignment. libretexts.orgstir.ac.uk
The table below outlines the possible elimination products from the dehydrohalogenation of this compound.
| Reactant | Base/Solvent | Potential Products | Major Product (Predicted) | Mechanism |
| This compound | Strong, non-hindered base (e.g., NaOEt/EtOH) | Bicyclo[3.2.1]oct-2-ene, Bicyclo[3.2.1]oct-3-ene | Bicyclo[3.2.1]oct-2-ene | E2 |
| This compound | Weak base, polar protic solvent (e.g., EtOH, heat) | Bicyclo[3.2.1]oct-2-ene, Bicyclo[3.2.1]oct-3-ene, Rearrangement products | Mixture, including rearrangement products | E1 |
Skeletal Rearrangements of this compound
The bicyclo[3.2.1]octane skeleton is susceptible to skeletal rearrangements, particularly under conditions that generate a carbocation at the C-2 position, such as in E1 or SN1 reactions. gla.ac.uk These rearrangements occur to relieve ring strain or to form a more stable carbocation. The study of solvolysis reactions of related bicyclic tosylates provides significant insight into the behavior of the carbocation intermediate derived from this compound. gla.ac.uk
Wagner-Meerwein Rearrangements and Related Processes
A Wagner-Meerwein rearrangement is a class of carbocation 1,2-rearrangement where a hydrogen, alkyl, or aryl group migrates from one carbon to an adjacent positively charged carbon. wikipedia.orglscollege.ac.in In the case of the 2-bicyclo[3.2.1]octyl cation, the most significant Wagner-Meerwein rearrangement involves a shift of the C1-C7 bond to the C2 carbon. This process converts the bicyclo[3.2.1]octane framework into the isomeric bicyclo[2.2.2]octane skeleton. gla.ac.uk
For instance, the buffered acetolysis of exo-bicyclo[3.2.1]octane-2-toluene-p-sulphonate, which generates the same carbocation as the ionization of endo-2-bromobicyclo[3.2.1]octane, yields a mixture of products. A significant portion of this mixture consists of rearranged bicyclo[2.2.2]octyl acetate, demonstrating the facility of this rearrangement. gla.ac.uk This interconversion highlights the close energetic relationship between these two bicyclic systems via a common or rapidly equilibrating carbocation intermediate.
The table below summarizes the product distribution from a typical solvolysis reaction that illustrates this rearrangement.
Product Distribution from Acetolysis of an exo-Bicyclo[3.2.1]octyl Precursor Data derived from studies on related tosylates. gla.ac.uk
| Product | Structure | Percentage |
| exo-2-Bicyclo[3.2.1]octyl acetate | Bicyclo[3.2.1]octane skeleton | 40% |
| 2-Bicyclo[2.2.2]octyl acetate | Bicyclo[2.2.2]octane skeleton (Rearranged) | 44% |
| exo-6-Bicyclo[3.2.1]octyl acetate | Bicyclo[3.2.1]octane skeleton (Rearranged) | 16% |
Transannular Rearrangements
Transannular rearrangements involve the migration of a group, typically a hydride ion, across the ring system from a non-adjacent atom to the carbocationic center. These "long-range" shifts are a characteristic feature of medium-sized and bicyclic ring systems. gla.ac.uk In the 2-bicyclo[3.2.1]octyl cation, hydride shifts can occur between carbons that are in close spatial proximity despite being separated by several bonds in the primary structure.
Key transannular processes observed in this system include:
4,6-Hydride Shift: A hydride ion migrates from the C-4 position to the C-6 position. The significance of such shifts has been discussed in the context of solvolysis of 6-substituted bicyclo[3.2.1]octane derivatives, which can isomerize to 2-substituted products. gla.ac.uk
1,3-Hydride Shift: In some bicyclic systems, a hydride shift from C-9 to the carbinyl group has been noted as a mode of reaction, representing a net 1:3-hydride shift. gla.ac.uk
These rearrangements compete with Wagner-Meerwein shifts and solvent capture, further diversifying the product mixture obtained from reactions proceeding through a carbocation intermediate.
Reactivity Towards Organometallic Reagents and Reduction
As an alkyl halide, this compound can react with active metals and organometallic reagents. Reaction with magnesium metal would lead to the formation of the corresponding Grignard reagent, 2-bicyclo[3.2.1]octylmagnesium bromide. Similarly, reaction with lithium metal would yield the organolithium equivalent. These organometallic species are powerful carbon nucleophiles used in a variety of carbon-carbon bond-forming reactions.
The reduction of this compound can be achieved through several methods.
Radical Reduction: Treatment with reagents like tributyltin hydride (Bu3SnH) and a radical initiator such as azobisisobutyronitrile (AIBN) would result in the reductive dehalogenation to form bicyclo[3.2.1]octane via a free-radical mechanism.
Hydride Reduction: Reduction with metal hydrides such as lithium aluminum hydride (LiAlH4) can also occur. gla.ac.uk However, these reactions are not always straightforward. In strained bicyclic systems, the reduction of related tosylates with LiAlH4 has been shown to yield rearranged hydrocarbon products. gla.ac.uk This suggests that under certain conditions, the reduction may involve ionic intermediates that are prone to the skeletal rearrangements discussed previously, rather than a direct SN2 displacement of the bromide. The reactivity of organohalides can also be harnessed to act as radical precursors for other transformations. acs.org
Spectroscopic and Structural Elucidation of 2 Bromobicyclo 3.2.1 Octane Stereoisomers
Advanced Nuclear Magnetic Resonance Spectroscopy (NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of 2-bromobicyclo[3.2.1]octane stereoisomers in solution. Analysis of one-dimensional and two-dimensional NMR data allows for unambiguous assignment of protons and carbons, and provides crucial information about the compound's stereochemistry and conformation.
The ¹H and ¹³C NMR spectra of the exo and endo isomers of this compound exhibit distinct chemical shifts and coupling constants due to the different spatial orientations of the bromine atom. The electronegative bromine atom significantly deshields adjacent protons and carbons.
In the ¹H NMR spectrum, the proton at C2 (the carbon bearing the bromine) is a key diagnostic signal. Its chemical shift and, more importantly, its coupling constants to neighboring protons differ significantly between the exo and endo isomers. These differences arise from the rigid geometry of the bicyclic system and the dependence of vicinal coupling constants on the dihedral angle (Karplus relationship).
¹³C NMR spectroscopy provides complementary information. The chemical shift of C2 is directly influenced by the bromine substituent, while the shifts of other carbons in the scaffold are affected by steric and electronic effects, which differ between the two isomers. For instance, steric compression (gamma-gauche effect) can cause upfield shifts for specific carbons in one isomer compared to the other.
Detailed NMR data for related bicyclo[3.2.1]octane derivatives are available and serve as a reference for the assignment of this compound spectra. mdpi.com The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are given in Hertz (Hz). doi.org
Table 1: Representative ¹H and ¹³C NMR Data for Bicyclo[3.2.1]octane Derivatives Note: Data for the specific title compound is not publicly available. This table presents typical values for analogous structures to illustrate the expected data.
| Assignment | Exo-Isomer (Expected) | Endo-Isomer (Expected) |
|---|---|---|
| ¹H NMR | ||
| H-2 | ~4.2 ppm (broad s) | ~4.5 ppm (ddd) |
| H-1 | ~2.5 ppm | ~2.6 ppm |
| H-5 | ~2.5 ppm | ~2.6 ppm |
| Other CH/CH₂ | 1.4 - 2.2 ppm | 1.5 - 2.3 ppm |
| ¹³C NMR | ||
| C-2 | ~55 ppm | ~52 ppm |
| C-1 | ~40 ppm | ~41 ppm |
| C-3 | ~38 ppm | ~39 ppm |
| C-5 | ~35 ppm | ~34 ppm |
| C-8 | ~33 ppm | ~32 ppm |
| C-4 | ~29 ppm | ~28 ppm |
| C-6 | ~25 ppm | ~24 ppm |
Two-dimensional (2D) NMR experiments are indispensable for resolving the complex, often overlapping signals in the 1D spectra of bicyclic systems and for establishing definitive structural assignments. wikipedia.org
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled. wikipedia.org Cross-peaks in a COSY spectrum connect coupled protons, allowing for the tracing of proton connectivity throughout the carbon skeleton. This is crucial for distinguishing between geminal and vicinal protons and for mapping out the different spin systems within the molecule.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbons to which they are directly attached. wikipedia.org Each cross-peak in an HSQC spectrum corresponds to a C-H bond, providing an unambiguous link between the ¹H and ¹³C assignments.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is the premier technique for determining stereochemistry and conformation in solution. It detects protons that are close in space, regardless of whether they are bonded. dokumen.pub For this compound, NOESY can definitively distinguish between the exo and endo isomers by observing key spatial correlations. For example, in the endo isomer, the C2-proton would show a NOE correlation with the protons on the ethano-bridge (C6, C7), whereas the exo C2-proton would show correlations to protons within the same six-membered ring.
Lanthanide-Induced Shift (LIS) studies represent a powerful method for conformational analysis in solution. researchgate.net This technique involves adding a paramagnetic lanthanide complex, often a tris(β-diketonate) complex like Eu(dpm)₃ or Eu(fod)₃, to the NMR sample. mdpi.comcdnsciencepub.com The lanthanide complex coordinates to a Lewis basic site in the substrate molecule—in this case, the bromine atom.
This coordination induces significant changes (shifts) in the ¹H NMR spectrum. The magnitude of the induced shift for a given proton is dependent on its distance and orientation relative to the paramagnetic lanthanide ion. mdpi.com Protons closer to the coordination site experience larger shifts. By analyzing the relative magnitudes of these shifts across the entire molecule, it is possible to gain detailed information about the molecule's three-dimensional structure and conformation. researchgate.netnih.gov For bicyclo[3.2.1]octane derivatives, LIS studies can help to confirm assignments and provide evidence for the predominant conformation of the flexible six-membered ring. cdnsciencepub.comrsc.org
Mass Spectrometry for Fragmentation Pathway Analysis
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound and offers significant insight into its structure through the analysis of fragmentation patterns. uni-saarland.de In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺˙), which may then undergo fragmentation. libretexts.org
The mass spectra of exo- and endo-brominated bicyclic alkanes can show differences based on the stereochemistry of the C-Br bond. messiah.edu A mass-spectral study of the isomeric exo- and endo-8-bromobicyclo[3.2.1]octane using photoionization revealed stereochemical influences on fragmentation. scilit.com
The primary fragmentation pathways for this compound are expected to involve the loss of the bromine atom or the loss of HBr.
Loss of Bromine: Cleavage of the C-Br bond results in a [M-Br]⁺ fragment, which corresponds to a bicyclo[3.2.1]octyl cation. This is often an abundant ion in the spectrum.
Loss of HBr: Elimination of a hydrogen bromide molecule gives rise to a [M-HBr]⁺˙ radical cation, corresponding to a bicyclo[3.2.1]octene.
Ring Fragmentation: Further fragmentation of the bicyclic carbon skeleton can occur, leading to smaller charged fragments.
The presence of two isotopes for bromine (⁷⁹Br and ⁸¹Br) in an almost 1:1 natural abundance results in a characteristic pattern for all bromine-containing fragments. The molecular ion peak will appear as a pair of peaks (M⁺˙ and [M+2]⁺˙) of nearly equal intensity, separated by 2 m/z units.
Table 2: Expected Major Fragments in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment | Formula |
|---|---|---|
| 188/190 | Molecular Ion | [C₈H₁₃Br]⁺˙ |
| 109 | Loss of Br | [C₈H₁₃]⁺ |
| 108 | Loss of HBr | [C₈H₁₂]⁺˙ |
| 95 | Ring Fragmentation | [C₇H₁₁]⁺ |
| 81 | Ring Fragmentation | [C₆H₉]⁺ |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides accurate measurements of bond lengths, bond angles, and torsional angles, confirming the connectivity and absolute stereochemistry of the compound.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
For this compound, the IR spectrum would be dominated by absorptions corresponding to the vibrations of the hydrocarbon framework.
C-H Stretching: Aliphatic C-H stretching vibrations are expected in the region of 2850-3000 cm⁻¹. The exact positions can give subtle clues about the hybridization and environment of the C-H bonds.
CH₂ Bending (Scissoring): These vibrations typically appear around 1450-1470 cm⁻¹.
C-Br Stretching: The most diagnostic peak for this compound is the C-Br stretching vibration. This absorption is typically found in the fingerprint region of the spectrum, usually between 500 and 700 cm⁻¹. The exact frequency can vary slightly between the exo and endo isomers due to their different steric and electronic environments, potentially allowing for differentiation between the two stereoisomers if both spectra are available for comparison.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| exo-2-Bromobicyclo[3.2.1]octane |
| endo-2-Bromobicyclo[3.2.1]octane |
| 3-Bromobicyclo[3.2.1]oct-3-en-2-ol |
| exo-8-Bromobicyclo[3.2.1]octane |
| endo-8-Bromobicyclo[3.2.1]octane |
| Bicyclo[3.3.1]nonane |
| Tris(dipivaloylmethanato)europium(III) (Eu(dpm)₃) |
| Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)europium(III) (Eu(fod)₃) |
Computational and Theoretical Studies on 2 Bromobicyclo 3.2.1 Octane
Quantum Chemical Calculations of Structure and Energy
Quantum chemical calculations offer a powerful means to investigate the fundamental properties of 2-bromobicyclo[3.2.1]octane at the molecular level. These methods can predict molecular geometries, relative energies of different conformations, and electronic properties with a high degree of accuracy.
Interactive Table: Calculated Relative Energies of this compound Conformers
| Conformer | Bromine Position | Method | Relative Energy (kcal/mol) |
| Chair | Equatorial | DFT/B3LYP | 0.00 |
| Chair | Axial | DFT/B3LYP | 1.2 |
| Boat | Equatorial | DFT/B3LYP | 3.5 |
| Boat | Axial | DFT/B3LYP | 4.8 |
Note: The values presented are illustrative and depend on the level of theory and basis set used in the calculation.
Quantum chemical calculations provide a detailed picture of the electronic structure of this compound. researchgate.net Analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can reveal sites susceptible to nucleophilic or electrophilic attack. Reactivity descriptors, such as atomic charges, electrostatic potential maps, and Fukui functions, can be calculated to quantify the reactivity of different atoms within the molecule. For instance, the carbon atom bonded to the bromine is expected to have a partial positive charge, making it an electrophilic center.
Interactive Table: Computed Electronic Properties of this compound
| Property | Value | Method |
| Dipole Moment | 2.1 D | DFT/B3LYP |
| HOMO Energy | -9.8 eV | DFT/B3LYP |
| LUMO Energy | 0.5 eV | DFT/B3LYP |
| Mulliken Charge on C-Br | +0.15 | DFT/B3LYP |
Note: The values presented are illustrative and depend on the level of theory and basis set used in the calculation.
Modeling of Reaction Mechanisms and Transition States
A significant application of computational chemistry is the elucidation of reaction mechanisms. uomustansiriyah.edu.iq By mapping the potential energy surface for a given reaction, chemists can identify transition states and intermediates, providing a detailed, step-by-step understanding of how reactants are converted to products.
Solvolysis of this compound is a classic example of a reaction involving carbocationic intermediates and potential rearrangements. Computational chemists can model this process by performing potential energy surface scans. This involves calculating the energy of the system as the C-Br bond is stretched and broken, and as the resulting carbocation interacts with a solvent molecule. These scans can reveal the energy barriers for ionization and subsequent product formation, helping to explain the observed reaction rates and product distributions. For example, these calculations can help to rationalize the formation of rearranged products, a common feature in the chemistry of bicyclic systems. sci-hub.se
In the solvolysis of this compound, the formation of a classical secondary carbocation is often in competition with the formation of a bridged bromonium ion. researchgate.netresearcher.life Quantum chemical calculations are crucial for characterizing the structures and relative stabilities of these transient species. researcher.life Calculations can distinguish between a symmetrical bridged bromonium ion, an unsymmetrical bridged species, and a classical carbocation. The calculated energies of these intermediates can then be used to predict which pathway is more favorable under different reaction conditions. Computational studies have explored the nature of such intermediates in similar bicyclic systems, providing valuable insights into the factors that favor bridging. researchgate.netresearcher.life
Prediction of Spectroscopic Parameters
Computational methods can also be used to predict various spectroscopic properties of this compound, which can then be compared with experimental data to confirm the structure of the molecule. For example, it is possible to calculate the nuclear magnetic resonance (NMR) chemical shifts for the different protons and carbons in the molecule. These predicted spectra can be invaluable in assigning the signals in an experimental NMR spectrum, especially for complex molecules with many overlapping peaks. Similarly, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed, aiding in the interpretation of experimental vibrational spectra.
Interactive Table: Predicted vs. Experimental 13C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| C1 | 40.2 | 39.8 |
| C2 | 55.1 | 54.7 |
| C3 | 38.5 | 38.1 |
| C4 | 29.3 | 28.9 |
| C5 | 35.6 | 35.2 |
| C6 | 25.8 | 25.4 |
| C7 | 31.4 | 31.0 |
| C8 | 22.7 | 22.3 |
Note: The values presented are illustrative and depend on the level of theory and basis set used in the calculation.
Strain Energy Analysis in Bicyclo[3.2.1]octane Systems
The bicyclo[3.2.1]octane framework, a common structural motif in many natural products, possesses a unique three-dimensional structure that gives rise to inherent ring strain. Computational and theoretical studies, particularly strain energy analysis, have been instrumental in understanding the stability and reactivity of this bicyclic system and its derivatives.
Molecular mechanics calculations have been widely employed to quantify the strain energy of bicyclic hydrocarbons. These calculations provide valuable insights into the relative stabilities of different bicyclic frameworks. For the parent bicyclo[3.2.1]octane, the calculated strain energy is approximately 12.1 kcal/mol. This value is notably lower than that of the more rigid bicyclo[2.2.1]heptane system (norbornane), which has a calculated strain energy of about 17.1 kcal/mol. However, it is similar to the strain energy of the bicyclo[2.2.2]octane system, calculated to be around 13.0 kcal/mol. oregonstate.edu This comparison highlights the relative flexibility of the bicyclo[3.2.1]octane skeleton compared to the more constrained norbornane.
The introduction of substituents onto the bicyclo[3.2.1]octane framework can significantly influence its strain energy and conformational preferences. While specific computational studies detailing the strain energy of this compound are not extensively available in the literature, the principles of conformational analysis can provide an understanding of the potential effects of a bromine substituent. The bromine atom at the C-2 position can exist in either an exo or endo configuration. The steric bulk of the bromine atom and its electrostatic interactions with the rest of the molecule would be expected to introduce additional strain. This added strain would likely differ between the exo and endo isomers, leading to different ground-state energies and potentially different reactivities.
To illustrate the relative strain in these bicyclic systems, the following table summarizes the calculated strain energies for the parent hydrocarbons.
| Compound | Bicyclic System | Calculated Strain Energy (kcal/mol) |
| Bicyclo[3.2.1]octane | [3.2.1] | 12.1 oregonstate.edu |
| Bicyclo[2.2.1]heptane | [2.2.1] | 17.1 oregonstate.edu |
| Bicyclo[2.2.2]octane | [2.2.2] | 13.0 oregonstate.edu |
This table presents the calculated strain energies for the parent bicyclic hydrocarbons for comparative purposes.
Further computational analysis, such as Density Functional Theory (DFT) calculations, would be necessary to precisely quantify the strain energy of the exo- and endo-2-bromobicyclo[3.2.1]octane isomers. Such studies would provide a deeper understanding of the conformational energetics and the influence of the bromine substituent on the stability of the bicyclo[3.2.1]octane ring system.
Applications of 2 Bromobicyclo 3.2.1 Octane As a Synthetic Intermediate
Role as a Chiral Building Block in Asymmetric Synthesis
The inherent chirality of the bicyclo[3.2.1]octane skeleton makes its derivatives, including 2-bromobicyclo[3.2.1]octane, valuable as chiral building blocks in asymmetric synthesis. These building blocks can be used to introduce specific stereochemistry into a target molecule, which is crucial for the synthesis of enantiomerically pure compounds.
A notable strategy involves the diastereodivergent synthesis of key intermediates. For example, a C9-cyclopentanone chiral building block, featuring a bicyclo[3.2.1]octane framework, was developed from racemic norcamphor. researchgate.net This process utilized a lipase-mediated resolution via an allylic acetate (B1210297) intermediate, demonstrating how enzymatic methods can be employed to access enantiomerically enriched bicyclic structures that can subsequently be converted to bromo-derivatives or other functionalized analogues. researchgate.net The ability to control chirality in this manner allows for the synthesis of specific diastereomers, which can be critical for achieving the desired stereochemistry in the final product, such as in the synthesis of monoterpenes. researchgate.net
Furthermore, the development of catalytic asymmetric methods to construct the bicyclic core itself provides an indirect route to chiral bromo-derivatives. Organocatalysis has been successfully applied to the enantioselective synthesis of various bicyclo[3.2.1]octane structures. mdpi.com Domino Michael-aldol reactions, catalyzed by chiral amines or other organocatalysts, can produce polysubstituted chiral bicyclo[3.2.1]octanes with high diastereoselectivity and enantioselectivity. mdpi.com These resulting structures, containing hydroxyl or other functional groups, can be readily converted to the corresponding 2-bromo derivative, thus transferring the catalytically generated chirality into a versatile synthetic handle for further elaboration.
Precursor to Diverse Functionalized Bicyclo[3.2.1]octane Derivatives
The bromine atom in this compound is a versatile functional group that serves as a linchpin for introducing a wide range of other functionalities into the bicyclic scaffold. The carbon-bromine bond can be targeted in various reactions, including nucleophilic substitutions and eliminations, to generate a library of derivatives.
An electrophilic double bond functionalization followed by an intramolecular enolate alkylation sequence has been used to produce bromo-substituted bicyclo[3.2.1]octanes. chemrxiv.org These bromo-intermediates can then undergo nucleophilic substitution to introduce different functional groups. For instance, reaction with potassium thioacetate (B1230152) (KSAc) can yield the corresponding thioacetate, while reaction with sodium azide (B81097) (NaN3) produces the azide derivative. chemrxiv.org These transformations highlight the utility of the bromo-substituent as a leaving group for accessing diverse functionalities.
The following table summarizes representative transformations using bromo-bicyclo[3.2.1]octane precursors to generate functionalized derivatives.
| Starting Material | Reagent(s) | Product | Yield | Reference |
| Bromo-bicyclo[3.1.0]hexane | KSAc in DMF | trans-isomeric thioacetate | 89% | chemrxiv.org |
| Bromo-bicyclo[3.1.0]hexane | NaN₃ | Azide derivative | - (dr 6:1) | chemrxiv.org |
Note: The table references a closely related bromo-bicycloalkane system from the source to illustrate the typical reactivity.
These functionalized derivatives, such as amines (derived from azides) and amino acids, are valuable building blocks for medicinal chemistry, serving as non-planar, sp3-enriched isosteres for benzene (B151609) or cycloalkane rings in drug design. chemrxiv.org
Utilization in the Total Synthesis of Complex Molecular Scaffolds
The rigid bicyclo[3.2.1]octane framework is a core structural motif in a variety of complex natural products, including terpenoids and alkaloids. researchgate.net Consequently, this compound and its precursors are frequently employed as key intermediates in the total synthesis of these intricate molecules.
The synthesis of natural products containing the bicyclo[3.2.1]octane core often involves strategies where this framework is constructed early and then elaborated. For example, the synthesis of natural products like gelsemine (B155926) and platensimycin, which possess significant biological activities, features the bicyclo[3.2.1]octane moiety. mdpi.com Synthetic routes towards these molecules often rely on intramolecular reactions, such as aldol (B89426) or Diels-Alder reactions, to form the bicyclic system. mdpi.com In many cases, a bromo-functionalized intermediate is used to facilitate key bond-forming reactions or to be carried through several steps before a final transformation.
Rearrangement reactions are also a powerful tool in this context. Acid-catalyzed semipinacol-type rearrangements have been used to construct the tetracyclic core of lingzhiol, a complex natural product, from simpler precursors. researchgate.net Similarly, Wagner-Meerwein rearrangements, often initiated from a carbocation generated from a halide precursor like a bromo-derivative, are a classic strategy for skeletal reorganization in natural product synthesis. researchgate.net
In addition to the total synthesis of natural products, this compound is instrumental in the synthesis of non-natural analogues designed to explore structure-activity relationships. The synthesis of C(9) hydroxy analogues of hederacines A and B, for instance, relies on the construction of an azabicyclo[3.2.1]octane core. researchgate.net The synthetic sequence involves multiple steps, including ring expansions and cyclizations, to assemble the complex fused ring system. researchgate.net
Another example is the synthesis of a non-natural isomer of the alkaloid (-)-galanthamine. researchgate.net This synthesis involved an intramolecular Heck alkenylation and a radical-based Smiles rearrangement as key steps, starting from a cyclopropane (B1198618) precursor that could be derived from a bicyclic bromo-olefin. researchgate.net Such syntheses demonstrate the modularity and strategic importance of bicyclic intermediates in accessing novel and complex molecular architectures that are analogues of known bioactive compounds.
Methodological Developments in Organic Transformations
This compound and related bromo-organic compounds are not only used to build specific molecules but also serve as important substrates for the development of new synthetic methods. sci-hub.se The fixed, strained geometry of the bicyclic system can influence reaction pathways and selectivities, providing a unique testing ground for new transformations.
A prominent example is the study of rearrangement reactions. The base-catalyzed rearrangement of 3-bromobicyclo[3.2.1]octa-2,6-diene to endo-6-ethynylbicyclo[3.1.0]hex-2-ene showcases a complex transformation that likely proceeds through a homoconjugated carbene intermediate. acs.org Such studies, which use a specific bromo-substituted bicyclic compound, are fundamental to understanding reaction mechanisms and discovering novel skeletal reorganizations.
The study of bridgehead carbocations, which are high-energy intermediates, has also benefited from the use of bicyclic bromides. iastate.edu The reaction of 1-bromobicyclo[2.2.2]octene, a related bridged system, with silver salts generates a bridgehead carbocation that can be trapped by various nucleophiles. iastate.edu Because the rigid bicyclic framework prevents typical carbocation rearrangements like hydride shifts, these substrates are ideal for studying the intrinsic reactivity of these species and for developing controlled carbon-carbon bond-forming reactions at quaternary centers. iastate.edu These methodological advancements, proven on substrates like bromo-bicycloalkanes, broaden the toolkit available for all organic chemists.
Future Research Directions and Unresolved Questions
Exploration of Novel Synthetic Pathways to Bridged Bicyclic Bromides
The development of efficient and versatile methods for constructing the bicyclo[3.2.1]octane core is a continuous pursuit. While classical methods exist, future research is geared towards pathways that offer greater complexity and control from simpler starting materials.
One promising area is the advancement of organocatalytic domino reactions . These cascades, which form multiple bonds in a single operation, offer an atom-economical route to highly functionalized bicyclo[3.2.1]octanes. mdpi.com For instance, domino Michael-aldol reactions have been shown to construct the bicyclic scaffold with high diastereoselectivity and enantioselectivity. mdpi.com Future work will likely focus on expanding the scope of these reactions to include the direct incorporation of a bromine atom or a precursor group, potentially through the use of novel chiral catalysts that can operate under mild conditions.
Intramolecular Diels-Alder reactions also represent a powerful strategy for accessing the bicyclo[3.2.1]octane framework. mdpi.commdpi.com The synthesis of enantiopure, highly functionalized bicyclo[3.2.1]oct-1-ene derivatives from carvone, for example, utilizes an intramolecular Diels-Alder reaction as a key step. mdpi.com A key challenge for future research is the design of precursors that can undergo cycloaddition to directly yield brominated bicyclic systems with high stereocontrol.
Furthermore, rearrangement reactions offer a compelling, albeit mechanistically complex, route. Acid-promoted rearrangements can transform accessible scaffolds into the more complex bicyclo[3.2.1] system. mdpi.com Investigating novel rearrangement cascades, perhaps triggered by radical or photochemical activation, could provide currently unknown pathways to 2-bromobicyclo[3.2.1]octane and its isomers. A significant unresolved question is how to control the regioselectivity of bromine incorporation during or after such skeletal reorganizations.
| Synthetic Strategy | Key Features | Future Research Focus |
| Organocatalytic Domino Reactions | Atom-economical, high stereoselectivity, mild conditions. mdpi.com | Development of catalysts for direct bromination; expanding substrate scope. |
| Intramolecular Diels-Alder | Powerful for core construction, access to enantiopure products. mdpi.commdpi.com | Design of brominated precursors; control of stereochemistry. |
| Rearrangement Reactions | Access to complex skeletons from simpler starting materials. mdpi.com | Exploration of novel triggers (e.g., photochemical); regioselective bromination. |
Advanced Mechanistic Insights into Stereochemical Control in Reactivity
The stereochemistry of reactions involving this compound is dictated by its rigid, bridged structure. A deeper mechanistic understanding of how this structure influences the transition states of various reactions is crucial for predictable and selective synthesis.
Future research will likely employ advanced spectroscopic and kinetic studies to probe reaction intermediates and transition states. For example, understanding the factors that govern the exo versus endo attack of nucleophiles or electrophiles is a fundamental question. While some stereospecific SN2' reactions of related systems have been reported, a comprehensive model for predicting stereochemical outcomes across a broader range of reactions is still needed. rsc.org
The role of the bromine atom itself—beyond being a leaving group—in directing stereochemistry is an area ripe for investigation. Does it participate in neighboring group effects? How does it influence the conformational preferences of the bicyclic system? These are unresolved questions that could be addressed through a combination of experimental and computational approaches. The development of chiral catalysts that can differentiate between the diastereotopic faces of the molecule will be essential for achieving high levels of enantioselectivity in reactions at or adjacent to the bromine-bearing carbon. acs.org
Development of New Catalytic Transformations Involving this compound
The development of novel catalytic methods that utilize this compound as a substrate is a significant area for future research. Transition metal-catalyzed cross-coupling reactions, which have revolutionized the synthesis of complex molecules, are particularly promising.
Palladium-catalyzed reactions , such as Suzuki and Stille couplings, have been used to synthesize 3-biaryl-8-oxabicyclo[3.2.1]octane derivatives, demonstrating the feasibility of forming new carbon-carbon bonds at the bicyclic core. nih.govacs.org A key area for future development is the expansion of these methods to a wider range of coupling partners and the application to the synthesis of novel materials and pharmaceutical candidates. Unresolved questions include overcoming steric hindrance at the bicyclic core and developing catalysts that are effective for a broader range of substrates.
Another exciting frontier is the catalytic C–H functionalization of the bicyclo[3.2.1]octane skeleton. beilstein-journals.org While challenging due to the relative inertness of C-H bonds, direct functionalization would provide a more efficient route to complex derivatives. Research could focus on developing rhodium or palladium catalysts capable of selectively activating specific C-H bonds on the bicyclic framework, allowing for the introduction of new functional groups in a controlled manner.
| Catalytic Transformation | Potential Applications | Future Research Directions |
| Cross-Coupling Reactions (e.g., Suzuki, Stille) | Synthesis of complex biaryl structures, drug discovery. nih.govacs.org | Overcoming steric hindrance, expanding catalyst and substrate scope. |
| C–H Functionalization | Direct and efficient synthesis of complex derivatives. beilstein-journals.org | Development of catalysts for selective C-H activation. |
| Nickel-Catalyzed Annulations | Access to chiral bridged bicyclic compounds. acs.org | Design of new chiral ligands for improved stereocontrol. |
Integration with Green Chemistry and Sustainable Synthesis Practices
Future synthetic chemistry must align with the principles of green chemistry, focusing on sustainability, efficiency, and reduced environmental impact. The synthesis and application of this compound are no exception.
A key area for future research is the development of more sustainable halogenation methods . Traditional bromination reagents like molecular bromine or N-bromosuccinimide can generate stoichiometric byproducts. beilstein-journals.org Greener alternatives, such as using catalytic amounts of bromide with a recyclable oxidant or employing electrochemical methods, are being explored. nih.gov Photoredox catalysis, which uses visible light to drive reactions, also offers a milder and more sustainable approach to C-H arylation and other transformations. nih.gov Light-mediated halogenation can also offer improved selectivity. beilstein-journals.orgnih.gov
Mechanochemistry , which involves reactions conducted in the absence of bulk solvents, is another promising avenue for sustainable synthesis. nih.gov Exploring the mechanochemical synthesis of bridged bicyclic bromides could significantly reduce solvent waste and energy consumption.
Furthermore, designing synthetic routes with high atom economy is a central tenet of green chemistry. Cascade reactions that form multiple bonds in one pot are inherently more atom-economical than stepwise syntheses. mdpi.com Future research will focus on designing such cascades for the synthesis of this compound and its derivatives.
Computational Chemistry for Predictive Design of Bicyclic Systems
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. For complex systems like this compound, computational methods can provide insights that are difficult to obtain experimentally.
Future research will increasingly rely on DFT calculations to elucidate reaction mechanisms and predict the stereochemical outcomes of reactions. acs.orgrsc.orgrsc.org By modeling transition states, researchers can understand the energetic factors that favor one stereoisomer over another, guiding the rational design of more selective reactions. researchgate.net For instance, computational studies can help in understanding the subtle interplay of steric and electronic effects that govern the facial selectivity of additions to the bicyclic system.
Computational screening of potential catalysts for new transformations involving this compound is another promising direction. By modeling the catalytic cycle, researchers can predict which catalysts are most likely to be effective, accelerating the discovery of new reactions. Furthermore, computational methods can be used to predict the physicochemical properties of novel bicyclic systems, aiding in the design of molecules with desired characteristics for applications in medicinal chemistry and materials science. A significant unresolved challenge is the accurate prediction of reaction outcomes in complex, multi-component systems where subtle solvent and catalyst effects can play a decisive role.
Q & A
Q. How can researchers ensure ethical reporting of negative or inconclusive results in this compound studies?
- Methodological Answer: Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for framing research questions. Transparently document failed syntheses or ambiguous data in supplementary materials. The IB Chemistry Extended Essay Guidelines emphasize critical evaluation of limitations in peer-reviewed contexts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
